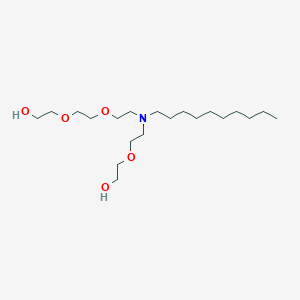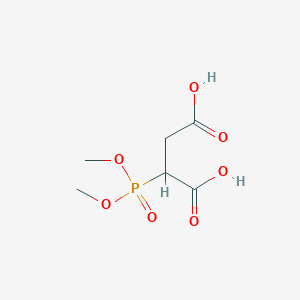
7beta-Hydroxycholesterol bishemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7beta-Hydroxycholesterol bishemisuccinate is a derivative of 7beta-Hydroxycholesterol, an oxysterol formed by the oxidation of cholesterol. Oxysterols, including 7beta-Hydroxycholesterol, play significant roles in various biological processes and are involved in the pathogenesis of several diseases, such as cardiovascular diseases and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-Hydroxycholesterol bishemisuccinate typically involves the esterification of 7beta-Hydroxycholesterol with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under mild conditions to ensure the formation of the bishemisuccinate ester .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For instance, Mycolicibacterium species can be engineered to produce hydroxylated steroids from phytosterols, which can then be chemically modified to obtain the desired bishemisuccinate derivative .
Analyse Des Réactions Chimiques
Types of Reactions
7beta-Hydroxycholesterol bishemisuccinate can undergo various chemical reactions, including:
Oxidation: Conversion to 7-ketocholesterol.
Reduction: Conversion back to cholesterol.
Esterification: Formation of esters with different acids.
Common Reagents and Conditions
Oxidation: Typically involves reagents like NADPH and enzymes such as cytochrome P450.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Esterification: Involves acids like succinic anhydride and catalysts such as pyridine.
Major Products
Oxidation: 7-Ketocholesterol.
Reduction: Cholesterol.
Esterification: Various ester derivatives depending on the acid used.
Applications De Recherche Scientifique
7beta-Hydroxycholesterol bishemisuccinate has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of sterols.
Biology: Investigated for its role in cellular processes and its effects on cell viability and function.
Mécanisme D'action
The mechanism of action of 7beta-Hydroxycholesterol bishemisuccinate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cytochrome P450, and affect cellular signaling pathways related to oxidative stress and inflammation . The compound’s effects are mediated through its ability to alter membrane fluidity and interact with specific molecular targets, including receptors and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ketocholesterol: Another oxysterol formed by the oxidation of cholesterol.
25-Hydroxycholesterol: An oxysterol involved in cholesterol homeostasis and immune regulation.
Uniqueness
7beta-Hydroxycholesterol bishemisuccinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical properties and biological activities. Unlike other oxysterols, it has been shown to have specific effects on cellular processes, such as inducing apoptosis and modulating inflammatory responses .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying cholesterol metabolism and related diseases. Further research into its mechanisms of action and potential therapeutic uses could lead to new insights and advancements in medicine and industry.
Propriétés
Numéro CAS |
95615-70-6 |
|---|---|
Formule moléculaire |
C35H54O8 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
4-[[(3S,7R,8S,9S,10R,13R,14S)-7-(3-carboxypropanoyloxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H54O8/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(16-18-35(25,26)5)34(4)17-15-24(42-31(40)13-11-29(36)37)19-23(34)20-28(33)43-32(41)14-12-30(38)39/h20-22,24-28,33H,6-19H2,1-5H3,(H,36,37)(H,38,39)/t22-,24+,25?,26+,27+,28+,33+,34+,35-/m1/s1 |
Clé InChI |
SJWLANHCKOJFTD-WSOOCFLQSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)


![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)




